2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17679540
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrNO3 |
|---|---|
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 2-bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H6BrNO3/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H,10,11) |
| Standard InChI Key | YZWYIQPTHFCWNE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(OC(=N2)Br)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 2-bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid (C₇H₅BrNO₃) features an oxazole core—a five-membered ring containing one oxygen and one nitrogen atom. Key substituents include:
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Bromine at position 2, enabling nucleophilic substitution reactions.
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Cyclopropyl at position 4, contributing steric bulk and electronic modulation.
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Carboxylic acid at position 5, facilitating hydrogen bonding and salt formation.
The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The carboxylic acid group allows for pH-dependent solubility and derivatization into esters or amides, critical for drug design .
Synthetic Pathways
Cyclization and Functionalization
A representative synthesis involves cyclization reactions starting from brominated benzoic acid precursors. For example, 4-bromo-2-(cyclopropylamino)benzoic acid can undergo intramolecular cyclization in the presence of thionyl chloride or oxalyl chloride to form the oxazole ring . Subsequent oxidation with hydrogen peroxide under basic conditions yields the carboxylic acid functionality .
Key Steps:
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Amination: Introduction of the cyclopropylamine group via nucleophilic substitution.
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Cyclization: Ring closure using dehydrating agents like AlCl₃ in dichloromethane.
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Oxidation: Conversion of a methyl or alcohol group to the carboxylic acid using H₂O₂/NaOH .
Alternative Routes
Microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are emerging strategies for introducing the cyclopropyl moiety . These methods improve yield and selectivity compared to traditional thermal approaches.
Chemical Reactivity
Nucleophilic Substitution
The bromine atom at position 2 is highly susceptible to displacement by nucleophiles such as amines, thiols, or alkoxides. This reactivity is exploited to generate derivatives for structure-activity relationship (SAR) studies . For instance, replacing bromine with a piperazine group enhances water solubility .
Carboxylic Acid Derivatives
The carboxylic acid undergoes esterification and amidation. Ethyl esters are common intermediates for further functionalization, while amides are pivotal in prodrug development .
Electrophilic Aromatic Substitution
The electron-deficient oxazole ring participates in nitration and sulfonation at position 4, though the cyclopropyl group may sterically hinder these reactions .
Biological Activities
While direct biological data on 2-bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is sparse, structurally related oxazole derivatives exhibit notable activities:
Antimicrobial Properties
Brominated oxazoles demonstrate broad-spectrum activity. For example, compound 60 (Table 1) inhibits Staphylococcus aureus with an IC₅₀ of 0.003 µM, surpassing fluoroquinolones .
Table 1: Antimicrobial Activity of Oxazole Analogs
Applications in Drug Development
Antibacterial Agents
This compound’s scaffold is integral to tricyclic topoisomerase inhibitors. Modifications at position 2 (bromine replacement) and 5 (carboxylic acid derivatization) optimize pharmacokinetic profiles .
Anticancer Therapeutics
Incorporating bromine and cyclopropyl groups into combretastatin analogs improves solubility and antitubulin activity. Such derivatives are in preclinical trials for solid tumors .
Challenges and Future Directions
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Synthetic Complexity: Steric hindrance from the cyclopropyl group complicates functionalization. Flow chemistry may address this by enhancing reaction control .
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Biological Screening: Limited in vivo data necessitates comprehensive toxicity and efficacy studies.
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Computational Modeling: QSAR studies could predict optimal substituents for target specificity.
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